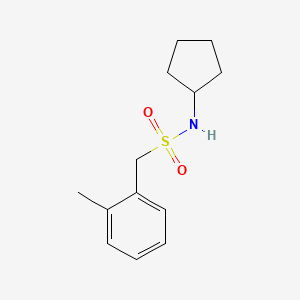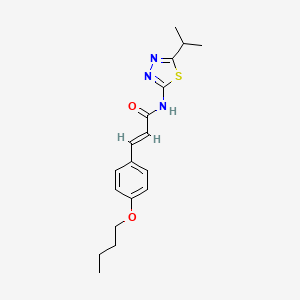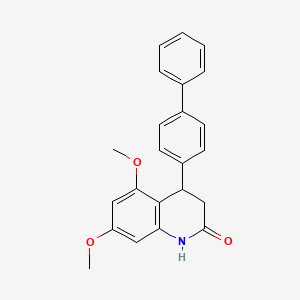![molecular formula C22H21N3O4S2 B4672070 N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4672070.png)
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Wirkmechanismus
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. NF-κB is a transcription factor that plays a key role in the regulation of genes involved in immune and inflammatory responses. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of the NF-κB pathway and has been extensively studied for its potential therapeutic applications. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is also relatively easy to synthesize and is commercially available. However, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has some limitations for use in lab experiments. It is a small molecule inhibitor and may not be effective in all cell types or animal models. In addition, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide may have off-target effects that need to be carefully considered in experimental design.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide. One potential application of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is in the treatment of cancer. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, and further research is needed to determine its potential as a cancer therapeutic. Another potential application of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide is in the treatment of autoimmune disorders. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been shown to reduce inflammation and may be effective in treating autoimmune disorders, such as multiple sclerosis. Further research is needed to determine the efficacy and safety of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide in these applications. Finally, future research on N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide should focus on identifying its off-target effects and developing more specific inhibitors of the NF-κB pathway.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide has also been shown to be effective in treating autoimmune disorders, such as multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-21(23-19-7-2-1-6-18(19)22(27)25-13-3-4-14-25)16-9-11-17(12-10-16)24-31(28,29)20-8-5-15-30-20/h1-2,5-12,15,24H,3-4,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARRNJIZMKKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-4-[(thiophen-2-ylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4671988.png)

![2-(2-chlorophenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4671999.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4672005.png)
![propyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B4672010.png)


![3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)
![2-{2-[(6-iodo-4-quinazolinyl)amino]ethoxy}ethanol](/img/structure/B4672040.png)
![N-[3-(dimethylamino)propyl]-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4672043.png)


![1-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4672064.png)